molecular formula C24H16FN3O3 B10916020 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916020
M. Wt: 413.4 g/mol
InChI Key: DKAPIILMTBQUBN-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan-2-ylmethyl group, and an oxazolo[5,4-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile to form the oxazolo[5,4-b]pyridine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the oxazolo[5,4-b]pyridine core with a furan-2-ylmethyl halide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can offer different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H16FN3O3

Molecular Weight

413.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H16FN3O3/c25-19-11-5-4-10-17(19)22-21-18(23(29)26-14-16-9-6-12-30-16)13-20(27-24(21)31-28-22)15-7-2-1-3-8-15/h1-13H,14H2,(H,26,29)

InChI Key

DKAPIILMTBQUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC4=CC=CO4)C(=NO3)C5=CC=CC=C5F

Origin of Product

United States

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